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Compound of Interest

Compound Name: CBP-501 acetate

Cat. No.: B15607408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carboplatin and cisplatin when used in

combination with CBP-501 acetate, a novel calmodulin-binding peptide. While clinical data for

CBP-501 is predominantly available for its combination with cisplatin, this document aims to

provide a comparative perspective by juxtaposing the known performance of the CBP-501-

cisplatin combination with the established comparative efficacy and safety profiles of

carboplatin and cisplatin. This allows for an informed, albeit inferred, assessment of a potential

CBP-501-carboplatin combination.

Mechanism of Action: CBP-501 and Platinum Agents
CBP-501 is a unique G2 checkpoint-directed agent that enhances the efficacy of platinum-

based chemotherapy through a multi-modal mechanism.[1][2][3] Its primary actions in

combination with platinum agents like cisplatin include:

Increased Platinum Uptake: CBP-501 binds to calmodulin, which in turn increases the

intracellular concentration of platinum agents within cancer cells.[4][5][6] This leads to a

greater number of platinum-DNA adducts, enhancing the cytotoxic effect of the

chemotherapy.[5][6]

Induction of Immunogenic Cell Death (ICD): The combination of CBP-501 and cisplatin has

been shown to synergistically induce ICD.[1][3] This process involves the exposure of
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calreticulin on the cell surface and the release of high-mobility group box 1 (HMGB1), which

act as signals to activate an anti-tumor immune response.

Modulation of the Tumor Microenvironment: The enhanced ICD leads to an increase in

tumor-infiltrating CD8+ T cells and a decrease in M2-type tumor-associated macrophages,

shifting the microenvironment towards a more anti-tumor state.[1][2]

G2 Checkpoint Abrogation: CBP-501 was initially developed as a G2 checkpoint abrogator,

inhibiting multiple serine/threonine kinases that regulate the cell cycle.[5][7] This action

selectively enhances the cytotoxicity of DNA-damaging agents in cancer cells.[7]

The following diagram illustrates the proposed signaling pathway for CBP-501 in combination

with cisplatin.
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Clinical Data for CBP-501 in Combination with
Cisplatin
Clinical trials have primarily evaluated CBP-501 in combination with cisplatin, often as part of a

multi-drug regimen. Below is a summary of key findings from these studies.
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Trial Identifier Cancer Type Treatment Arms
Key Efficacy

Outcomes

Key Safety

Findings (Grade

3/4 Adverse

Events)

NCT00551512

(Phase I)[8]

Advanced Solid

Tumors

CBP-501 +

Cisplatin

Promising

activity in

platinum-

resistant ovarian

and

mesothelioma

patients.

Histamine-

release

syndrome

(manageable

with prophylaxis),

rare treatment-

related events.

Phase II

(Malignant

Pleural

Mesothelioma)[2]

[9]

Malignant Pleural

Mesothelioma

CBP-501 +

Cisplatin +

Pemetrexed

Achieved primary

endpoint of 4-

month

progression-free

survival (PFS)

rate.

Data not detailed

in the provided

search results.

NCT04953962

(Phase II)[10][11]

Advanced

Pancreatic

Adenocarcinoma

1. CBP-501 (25

mg/m²) +

Cisplatin +

Nivolumab2.

CBP-501 (16

mg/m²) +

Cisplatin +

Nivolumab3.

CBP-501 (25

mg/m²) +

Cisplatin4.

Cisplatin +

Nivolumab

3-month PFS

rate: 44.4% (Arm

1 & 2), 11.1%

(Arm 3), 33.3%

(Arm 4). ORR:

22.2% (Arm 1).

Most treatment-

related adverse

events were

grade 1-2.

Comparative Analysis of Carboplatin vs. Cisplatin
Direct comparative data for carboplatin versus cisplatin in combination with CBP-501 is not

available. However, a wealth of clinical data exists comparing these two platinum agents in

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21220472/
https://cancergrace.org/post/cisplatin-vs-carboplatin-advanced-nsclc
https://www.canbas.co.jp/eng/pipeline/cbp501/
https://clinicaltrials.gov/study/NCT04953962
https://pubmed.ncbi.nlm.nih.gov/38422585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


various cancer types. The following table summarizes the general efficacy and safety profiles.

Parameter Cisplatin Carboplatin Supporting Evidence

Efficacy (NSCLC)

May offer a modest

survival benefit and

slightly higher overall

response rate (ORR).

[1][4][12]

Generally considered

to have similar overall

survival (OS) to

cisplatin, though ORR

may be slightly lower.

[1][7]

Meta-analyses show

no significant

difference in OS

between cisplatin- and

carboplatin-based

chemotherapy for

NSCLC, though a

small benefit in ORR

for cisplatin has been

observed.[1][7]

Efficacy (Pancreatic

Cancer)

Considered an active

agent, particularly in

patients with DNA

repair deficiencies.[13]

[14]

Also used, with some

studies showing

clinical responses in

combination with other

agents.[15][16]

Head-to-head

comparisons in

pancreatic cancer are

less common, but

both are utilized in

combination

regimens.[14][15][16]

Safety Profile

Higher incidence of

nephrotoxicity,

ototoxicity,

neurotoxicity, and

severe

nausea/vomiting.[2]

[17][18]

Primarily associated

with

myelosuppression

(thrombocytopenia,

neutropenia, anemia).

[17][18][19]

The differing toxicity

profiles are a key

factor in treatment

selection. Carboplatin

is often preferred for

patients with pre-

existing renal

impairment or poor

performance status.[2]

[18]

Administration

Requires extensive

pre- and post-

hydration, leading to

longer infusion times.

[2]

Shorter and more

convenient

administration.[2]

-
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Inferred Comparison for a Potential CBP-501-
Carboplatin Combination
Based on the available data, we can infer the potential characteristics of a CBP-501-

carboplatin combination:

Efficacy: Given that CBP-501 enhances the efficacy of platinum agents by increasing their

intracellular concentration and inducing an immune response, it is plausible that it would also

enhance the anti-tumor activity of carboplatin.[2][9] While direct evidence is lacking, the

similar mechanisms of action of cisplatin and carboplatin suggest a potential for synergistic

effects with CBP-501. The overall efficacy in comparison to the CBP-501-cisplatin

combination would likely mirror the general comparative efficacy of carboplatin and cisplatin

in the specific cancer type.

Safety: A combination of CBP-501 and carboplatin would be expected to have a safety

profile dominated by the known toxicities of carboplatin, primarily myelosuppression. The

histamine-release syndrome associated with CBP-501 would likely still be a consideration.[8]

This combination might be a more tolerable option for patients who are not suitable

candidates for cisplatin due to renal or neurological issues.

Experimental Protocols
Phase II Study of CBP-501, Cisplatin, and Nivolumab in
Advanced Pancreatic Adenocarcinoma (NCT04953962)

Study Design: A multicenter, randomized, open-label, parallel-group phase 2 study.[10][11]

Patient Population: Patients with stage IV exocrine pancreatic cancer with a white blood cell

count of less than 10,000/mm³ at screening.[10]

Treatment Arms:

CBP-501 (25 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

CBP-501 (16 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

CBP-501 (25 mg/m²) + Cisplatin (60 mg/m²)
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Cisplatin (60 mg/m²) + Nivolumab (240 mg)[10][11]

Administration: Treatments were administered once every 21 days.[10][11]

Primary Endpoint: To identify combinations that yield a 35% 3-month progression-free

survival rate.[11]

The following diagram illustrates the experimental workflow for the NCT04953962 clinical trial.

Experimental Workflow for NCT04953962

Patient Screening
(Stage IV Pancreatic Cancer,

WBC < 10,000/mm³)

Randomization (1:1:1:1)

Arm 1:
CBP-501 (25) + Cisplatin + Nivolumab

Arm 2:
CBP-501 (16) + Cisplatin + Nivolumab

Arm 3:
CBP-501 (25) + Cisplatin

Arm 4:
Cisplatin + Nivolumab

Treatment Administration
(Every 21 days)

Primary Endpoint Assessment:
3-Month Progression-Free Survival

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://clinicaltrials.gov/study/NCT04953962
https://pubmed.ncbi.nlm.nih.gov/38422585/
https://clinicaltrials.gov/study/NCT04953962
https://pubmed.ncbi.nlm.nih.gov/38422585/
https://pubmed.ncbi.nlm.nih.gov/38422585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Experimental Workflow for NCT04953962

Conclusion
CBP-501 in combination with cisplatin has demonstrated promising clinical activity, supported

by a strong mechanistic rationale. While direct clinical data for CBP-501 with carboplatin is not

yet available, an inferred comparison suggests that such a combination could offer a valuable

therapeutic option, particularly for patients who are poor candidates for cisplatin due to its

toxicity profile. The choice between carboplatin and cisplatin in combination with CBP-501

would likely be guided by the specific clinical context, including tumor type, patient

comorbidities, and treatment goals. Further clinical investigation into a CBP-501-carboplatin

combination is warranted to confirm these extrapolations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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